Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Description
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate is an ester derivative featuring a phenylpropanoate backbone substituted with an ethoxycarbonylamino group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₇NO₄ (based on ), with a molecular weight of 263.28 g/mol.
The ethoxycarbonylamino group (-NHCO₂Et) distinguishes this compound from simpler phenylpropanoates, influencing its reactivity, solubility, and biological activity. This structural motif is common in medicinal chemistry, particularly in prodrugs or intermediates targeting enzymes or receptors requiring carbamate interactions .
Properties
IUPAC Name |
ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPARTXAECEKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1. Alkylation | Reaction of 4-methylsalicylic acid with diethyl sulfate in presence of potassium carbonate | Solvent: Polar organic solvent (acetonitrile, acetone, or dioxane); Temperature: 50-80°C; Time: 6-12 hours | Ethyl 2-ethoxy-4-methylbenzoate; Isolated by filtration and distillation |
| 2. Bromination | Bromination of ethyl 2-ethoxy-4-methylbenzoate | Brominating agents: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin; Solvent: Carbon tetrachloride; Temperature: 40-60°C; Time: ~12 hours under light irradiation | Ethyl 4-bromomethyl-2-ethoxybenzoate; Yellow crystalline solid after recrystallization |
| 3. Carbonylation | Reaction of bromomethyl intermediate with carbon monoxide in ethanol | Catalyst: Palladium complex (dichlorobis-(triphenylphosphine)palladium or dichlorobis(1,2,5-triphenylphosphole)palladium); Temperature: 30-50°C; Time: 6-24 hours | Ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate (target compound); Yield: 76-88% |
Reaction Mechanisms and Catalysts
Alkylation : The methylsalicylic acid undergoes O-alkylation with diethyl sulfate in the presence of potassium carbonate, which acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.
Bromination : The methyl group adjacent to the aromatic ring is selectively brominated using NBS under radical conditions initiated by light and AIBN (azobisisobutyronitrile) as a radical initiator. This step converts the methyl group into a bromomethyl substituent, a key intermediate for the subsequent carbonylation.
Carbonylation : The bromomethyl intermediate undergoes palladium-catalyzed carbonylation in the presence of carbon monoxide and ethanol, forming the ethyl ester side chain. The palladium catalyst facilitates the insertion of CO into the carbon-bromine bond, followed by nucleophilic attack by ethanol to yield the ester.
Experimental Data and Characterization
Nuclear Magnetic Resonance (NMR) Data for Final Product:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl (ethyl ester) | 1.26 | Triplet | 3H |
| Methyl (ethoxy group) | 1.44 | Triplet | 3H |
| Methylene (CH2 adjacent to aromatic) | 3.60 | Singlet | 2H |
| Methylene (CH2 in ethoxy group) | 4.18 | Quartet | 2H |
| Aromatic protons | 6.82 - 7.81 | Doublets and singlets | 3H |
These data confirm the structure of Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, consistent with published literature.
Optimization and Industrial Viability
- The choice of solvent in alkylation (acetonitrile, acetone, dioxane) affects solubility and reaction rate.
- Bromination conditions are optimized to avoid over-bromination or side reactions by controlling temperature and light exposure.
- Palladium catalysts are selected based on activity and stability; dichlorobis-(triphenylphosphine)palladium is commonly used due to its robustness.
- The carbonylation step is performed under mild temperatures (30-50°C) to maximize yield and minimize decomposition.
- The overall process is scalable and suitable for industrial synthesis with yields up to 88% reported.
Summary Table of Preparation Conditions
| Step | Reagents | Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|---|
| Alkylation | 4-methylsalicylic acid, diethyl sulfate, K2CO3 | N/A | Acetonitrile/acetone/dioxane | 50-80 | 6-12 | Not specified |
| Bromination | N-bromosuccinimide, AIBN | N/A | Carbon tetrachloride | 40-60 | 12 | Not specified |
| Carbonylation | Ethyl 4-bromomethyl-2-ethoxybenzoate, CO, ethanol | Pd(PPh3)2Cl2 or Pd(Phosphole)2Cl2 | Ethanol | 30-50 | 6-24 | 76-88 |
Additional Notes
- The preparation of related compounds such as Dabigatran etexilate involves similar intermediates but with additional functional group transformations, including acylation and oxidation steps.
- The synthetic methods prioritize the use of commercially available reagents and environmentally manageable solvents.
- Purification typically involves crystallization and filtration, with characterization by NMR and HPLC to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate serves as a building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions, such as:
- Esterification : Used in the formation of esters through reactions with alcohols.
- Nucleophilic Substitution : The amino group can participate in nucleophilic attacks, leading to the formation of new compounds.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. Notably:
- Enzyme Interactions : Similar compounds have shown activity against enzymes involved in metabolic pathways.
- Biochemical Pathways : It may participate in hydrolysis reactions leading to active metabolites that exert pharmacological effects.
Medicine
This compound is being explored for its therapeutic properties:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective growth inhibition against tumor cells (see Table 1).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.
Case Study 1: Anticancer Properties
A study focusing on ethoxycarbonyl derivatives revealed that certain structural modifications enhanced cytotoxicity against human lung adenocarcinoma cells (A549). The presence of electron-donating groups on the phenyl ring significantly increased activity, underscoring structure-activity relationships (SAR) relevant to this compound.
Case Study 2: Enzyme Inhibition
Another investigation highlighted the enzyme inhibitory potential of similar compounds targeting p38 MAPK (Mitogen-Activated Protein Kinase), which plays a crucial role in inflammatory responses and cancer progression. The findings suggest that this compound may possess comparable inhibitory properties due to its structural motifs.
Mechanism of Action
The mechanism of action of Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Yield
Key analogs and their substituent-driven properties are summarized below:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in Ethyl 3-amino-3-(4-nitrophenyl)propanoate () is strongly electron-withdrawing, enhancing electrophilicity at the phenyl ring but reducing stability under reducing conditions. The aminomethyl group in Ethyl 3-(4-(aminomethyl)phenyl)propanoate () introduces basicity, enabling salt formation and nucleophilic reactivity, unlike the carbamate’s hydrolytic lability .
- Synthesis Yields: Spirocyclic analogs in (e.g., 13h with an oxa group) achieved yields up to 91%, attributed to favorable cyclization kinetics. The target compound’s synthesis may require optimization to balance steric hindrance from the ethoxycarbonylamino group .
Physicochemical Properties
- Solubility: The ethoxycarbonylamino group enhances water solubility compared to nonpolar analogs like ethyl 3-(4-methylphenyl)propanoate. However, it is less hydrophilic than amine-containing derivatives (e.g., ) due to the absence of protonatable nitrogen .
- Stability: The carbamate group is susceptible to hydrolysis under acidic/basic conditions, whereas β-ketoesters () undergo keto-enol tautomerism, affecting their reactivity in synthesis .
Structural and Conformational Analysis
- Crystal Packing: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () adopts a syn-periplanar conformation across the C=C bond, optimizing π-π stacking. The target compound’s conformation may vary due to steric effects from the ethoxycarbonylamino group .
Biological Activity
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate is an organic compound with the molecular formula C13H17NO4. This compound is notable for its potential biological activities, which have been investigated in various research contexts. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxycarbonyl group attached to an amino-substituted phenyl ring, making it a derivative of propanoic acid. Its structural characteristics suggest interactions with biological targets, particularly due to the presence of the amino group and the ethoxycarbonyl moiety.
Target Interactions:
this compound has been studied for its interactions with various biomolecules. Similar compounds have shown activity against enzymes and receptors involved in critical biological pathways. The presence of the amino group allows for nucleophilic reactions, which can lead to modifications in protein structures or enzyme activities.
Biochemical Pathways:
The compound may participate in biochemical pathways typical of esters and aromatic amines. For instance, it could undergo hydrolysis in biological systems, leading to the release of active metabolites that may exert pharmacological effects.
Pharmacokinetics:
The pharmacokinetic properties are influenced by its chemical structure. Compounds with ester groups typically undergo hydrolysis, affecting their bioavailability and therapeutic efficacy.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar phenyl substitutions have shown IC50 values indicating effective growth inhibition:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
These results suggest that this compound could similarly affect tumor cell proliferation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values need further investigation.
Case Studies
Case Study 1: Anticancer Properties
In a study examining a series of ethoxycarbonyl derivatives, researchers found that certain structural modifications led to enhanced cytotoxicity against human lung adenocarcinoma cells (A549). The presence of electron-donating groups on the phenyl ring significantly increased activity, highlighting structure-activity relationships (SAR) that could be applicable to this compound.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibitors derived from similar chemical frameworks showed promising results in inhibiting p38 MAPK (Mitogen-Activated Protein Kinase), a target implicated in inflammatory responses and cancer progression. The findings suggest that this compound may share similar inhibitory properties due to its structural motifs.
Q & A
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : Key for confirming regiochemistry and purity. For example, -NMR peaks at δ 172.9–173.1 confirm ester carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 518.0–550.0 for related compounds) validates molecular weight .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
What safety precautions are recommended when handling this compound in laboratory settings?
Basic Research Question
While specific toxicity data for this compound is limited, general precautions for handling carbamate/urea derivatives include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust/aerosol exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste Disposal : Avoid draining into water systems; use designated hazardous waste containers .
How can researchers optimize the yield of this compound in multi-step syntheses?
Advanced Research Question
Yield optimization depends on:
- Reagent Stoichiometry : Excess amines (1.5–2.0 equiv) improve coupling efficiency .
- Catalysts : Palladium catalysts (e.g., Buchwald-Hartwig conditions) enhance aryl amination steps .
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps (e.g., phosphorodichloridate coupling) .
- Purification : Flash chromatography or recrystallization improves purity, with yields ranging from 23% (unoptimized) to 91% (optimized) in related syntheses .
What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Advanced Research Question
- NMR Spectroscopy :
- -NMR identifies aromatic protons (δ 6.8–7.4 ppm) and ethyl ester protons (δ 1.2–4.2 ppm) .
- -NMR confirms carbonyl groups (δ 170–173 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Matches exact mass (e.g., 246.0811 for related compounds) to theoretical values .
- Polarimetry : For chiral derivatives, optical rotation data (e.g., [α] = -13.2°) confirms enantiopurity .
How does the structural modification of this compound influence its biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Chloro or fluoro substituents on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Ester Hydrolysis : In vivo conversion to carboxylic acids (e.g., via esterases) can modulate bioavailability .
- Amino Acid Conjugation : Derivatives with amino acid side chains (e.g., L-alanine ethyl ester) improve solubility and target binding .
- Spirocyclic Modifications : Introducing spiro[3.5]non-1-en-1-yl groups increases stability and VLA-4 antagonist activity .
What are the potential research applications of this compound in medicinal chemistry?
Basic Research Question
- Drug Precursor : Serves as an intermediate for alkylating agents (e.g., melphalan flufenamide derivatives) .
- Enzyme Inhibition : Carbamate derivatives act as protease or kinase inhibitors .
- Antibacterial Agents : Modifications with thiazolidinone moieties show activity against Gram-positive bacteria .
What strategies can be employed to resolve contradictions in reported synthetic yields or reaction conditions?
Advanced Research Question
- Systematic Replication : Reproduce conflicting methods with controlled variables (e.g., solvent purity, catalyst lot).
- In Situ Monitoring : Use FTIR or LC-MS to detect intermediates and side products .
- Computational Modeling : DFT calculations predict energetically favorable pathways and side reactions .
- Meta-Analysis : Compare literature data (e.g., 67% vs. 91% yields in similar substrates) to identify critical parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
